molecular formula C12H15NO3 B14406597 2-Methyl-4-nitro-1-phenylpentan-1-one CAS No. 83188-07-2

2-Methyl-4-nitro-1-phenylpentan-1-one

Cat. No.: B14406597
CAS No.: 83188-07-2
M. Wt: 221.25 g/mol
InChI Key: OOWOMAODPRNXDI-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-1-phenylpentan-1-one is an organic compound with the molecular formula C12H15NO3 It is a nitro ketone, characterized by the presence of a nitro group (-NO2) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitro-1-phenylpentan-1-one typically involves the nitration of 2-Methyl-1-phenylpentan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow nitration process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amines. Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

    Reduction of Nitro Group: 2-Methyl-4-amino-1-phenylpentan-1-one.

    Reduction of Ketone Group: 2-Methyl-4-nitro-1-phenylpentanol.

Scientific Research Applications

2-Methyl-4-nitro-1-phenylpentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitro-1-phenylpentan-1-one largely depends on its chemical structure. The nitro group can participate in redox reactions, while the ketone group can undergo nucleophilic addition reactions. These functional groups allow the compound to interact with various molecular targets, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

    4-Methyl-1-phenylpentan-1-one: Lacks the nitro group, making it less reactive in redox reactions.

    2-Methyl-4-amino-1-phenylpentan-1-one: The amino group makes it more reactive in nucleophilic substitution reactions.

Properties

CAS No.

83188-07-2

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-methyl-4-nitro-1-phenylpentan-1-one

InChI

InChI=1S/C12H15NO3/c1-9(8-10(2)13(15)16)12(14)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3

InChI Key

OOWOMAODPRNXDI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)[N+](=O)[O-])C(=O)C1=CC=CC=C1

Origin of Product

United States

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